Product packaging for allyl-Tyr-Met(O)-Gly-Unk(Cat. No.:)

allyl-Tyr-Met(O)-Gly-Unk

Cat. No.: B1493341
M. Wt: 542.7 g/mol
InChI Key: NAZJDPIVWMAQRY-WGZSCDAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl-Tyr-Met(O)-Gly-Unk is a synthetic peptide sequence of significant interest for specialized biochemical and pharmacological research. The structure, featuring an N-terminal allyl group and a sulfoxide modification on the methionine residue (Met(O)), suggests potential applications in exploring novel receptor interactions and signal transduction pathways. This peptide is rigorously characterized to ensure high purity and authenticity, making it a reliable tool for in vitro studies. Researchers can utilize this compound to investigate the functional roles of specific amino acid modifications, develop new synthetic methodologies for complex peptides, or study its behavior as a potential enzyme substrate or inhibitor. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38N4O5S B1493341 allyl-Tyr-Met(O)-Gly-Unk

Properties

Molecular Formula

C28H38N4O5S

Molecular Weight

542.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enylamino)propanoyl]amino]-N-[2-[methyl(2-phenylethyl)amino]-2-oxoethyl]-4-methylsulfinylbutanamide

InChI

InChI=1S/C28H38N4O5S/c1-4-16-29-25(19-22-10-12-23(33)13-11-22)28(36)31-24(15-18-38(3)37)27(35)30-20-26(34)32(2)17-14-21-8-6-5-7-9-21/h4-13,24-25,29,33H,1,14-20H2,2-3H3,(H,30,35)(H,31,36)/t24-,25-,38?/m0/s1

InChI Key

NAZJDPIVWMAQRY-WGZSCDAESA-N

Isomeric SMILES

CN(CCC1=CC=CC=C1)C(=O)CNC(=O)[C@H](CCS(=O)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NCC=C

Canonical SMILES

CN(CCC1=CC=CC=C1)C(=O)CNC(=O)C(CCS(=O)C)NC(=O)C(CC2=CC=C(C=C2)O)NCC=C

sequence

YXG

Origin of Product

United States

Methodologies for the Chemical Synthesis of Allyl Tyr Met O Gly Unk and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for "allyl-Tyr-Met(O)-Gly-Unk"

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for producing peptides, offering advantages like the use of excess reagents to drive reactions to completion and simplified purification by washing the resin-bound product. luxembourg-bio.com For a modified tetrapeptide like this compound, SPPS provides a flexible and efficient platform.

Loading of the first amino acid (Fmoc-Unk-OH) onto the resin is a crucial step that dictates the maximum theoretical yield. Optimization is necessary to balance yield with synthesis quality. High loading can lead to steric hindrance and increased peptide chain aggregation, resulting in incomplete reactions and difficult sequences. Conversely, low loading may result in an inefficient use of materials. A typical loading range for polystyrene-based resins is between 0.3 and 0.8 mmol/g. The exact optimal loading is determined empirically for each specific resin and first amino acid combination.

Table 1: Comparison of Common Resins for SPPS

Resin Type Linker Type Cleavage Condition C-Terminal Functionality Key Advantages
Wang Resin p-alkoxybenzyl alcohol Strong Acid (e.g., 95% TFA) Carboxylic Acid Good stability, widely used.
2-Chlorotrityl Chloride (2-CTC) Resin Trityl Very Mild Acid (e.g., 1% TFA) Carboxylic Acid Protects against racemization, suitable for acid-sensitive peptides.

| Rink Amide Resin | Fmoc-compatible amide linker | Strong Acid (e.g., 95% TFA) | Amide | Direct synthesis of peptide amides. |

Orthogonal protecting group strategies are fundamental to SPPS, allowing for the selective removal of the Nα-protecting group at each cycle without disturbing the side-chain protecting groups. The Fmoc/tBu strategy is the most common approach in modern SPPS. luxembourg-bio.com

Fmoc Strategy: In this approach, the Nα-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at the start of each coupling cycle using a piperidine solution in DMF. The side chains of the amino acids are protected by acid-labile groups.

Tyrosine (Tyr): The hydroxyl group is typically protected with a tert-butyl (tBu) group.

Methionine (Met): The thioether side chain of methionine is susceptible to oxidation and other side reactions. wvu.edu In the synthesis of this specific peptide, the target is Methionine sulfoxide (B87167) (Met(O)), which negates the need to protect against oxidation. The use of a pre-synthesized Fmoc-Met(O)-OH building block is the most direct approach. nih.gov

Glycine (B1666218) (Gly): As glycine has no side chain, it does not require a side-chain protecting group.

Boc Strategy: An alternative is the Boc/Bzl strategy, which uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl-based (Bzl) groups for side-chain protection. Deprotection requires strong acids like neat trifluoroacetic acid (TFA) for Boc removal, while final cleavage and side-chain deprotection require harsh acids like hydrofluoric acid (HF). This strategy is generally less favored due to the harsh conditions required.

Table 2: Protecting Groups in Fmoc/tBu Strategy

Amino Acid Nα-Protecting Group Side-Chain Protecting Group Deprotection Condition (Side-Chain)
allyl-Tyrosine Fmoc None required for allyl group N/A
Methionine Sulfoxide Fmoc None required N/A
Glycine Fmoc None required N/A

| Unk (example) | Fmoc | Acid-labile (e.g., Boc, tBu) | Strong Acid (TFA) |

The incorporation of non-canonical amino acids is a key feature of this synthesis.

Allyl-Modified Tyrosine: The synthesis requires a custom building block, Fmoc-Tyr(All)-OH. This is incorporated using standard coupling reagents such as HATU, HBTU, or TBTU, along with a tertiary base like diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). researchgate.net The allyl group is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, making it an excellent functional handle for post-synthetic modifications.

Methionine Sulfoxide (Met(O)): Incorporating Met(O) can improve the synthesis and purification of aggregation-prone peptides due to its increased polarity. nih.gov The most effective strategy is the direct use of a commercially available or pre-synthesized Fmoc-Met(O)-OH building block. This avoids the potential for incomplete or non-selective on-resin oxidation of a standard methionine residue. Using Fmoc-Met(O)-OH as a building block in SPPS has been shown to improve the quality of the crude peptide and its solubility, facilitating easier purification. nih.gov

The "Unk" residue represents a position of variability or a novel, non-canonical amino acid. The strategy for its introduction is central to creating analogues of the parent peptide.

Custom Building Block Synthesis: The most direct method is to synthesize the desired non-canonical amino acid, protect its Nα-amino group with Fmoc, and protect any reactive side-chain functionalities with an appropriate orthogonal group (typically acid-labile). This custom Fmoc-Unk-OH building block can then be incorporated into the peptide sequence using standard SPPS protocols. This approach allows for the site-specific incorporation of virtually any desired structure. google.com

Peptide Library Approach: To explore the "Unk" position, a "split-and-pool" synthesis strategy can be employed to generate a peptide library. After coupling Gly, the resin can be split into multiple portions. A different Fmoc-protected amino acid (either canonical or non-canonical) is then coupled to each portion. The portions are then pooled for the subsequent coupling of Met(O) and allyl-Tyr. This results in a mixture of peptides where the "Unk" position is varied, allowing for the screening of multiple analogues simultaneously.

The allyl group on the tyrosine residue is specifically introduced to serve as a handle for further chemical modifications.

On-Resin Modification: Performing modifications while the peptide is still attached to the solid support simplifies purification, as excess reagents can be washed away. The allyl group is amenable to a variety of reactions:

Thiol-ene reaction: Reaction with a thiol under radical initiation to introduce diverse functionalities.

Olefin metathesis: Cross-metathesis with other olefins to introduce new carbon-carbon bonds.

Oxidation: Dihydroxylation or epoxidation to introduce polar groups.

Palladium-catalyzed reactions: Such as the Wacker oxidation or Heck coupling.

Post-Synthetic Derivatization: Alternatively, modifications can be performed in solution after the peptide has been cleaved from the resin and purified. This approach is often necessary if the required reaction conditions are not compatible with the resin or other protecting groups. A key post-synthetic modification could also be the reduction of the methionine sulfoxide residue back to methionine using reagents like N-(methylmercapto)butyramide if the non-oxidized form is desired for specific applications.

Solution-Phase Peptide Synthesis (LPPS) Methodologies for Fragment Condensation

While SPPS is dominant, solution-phase peptide synthesis (LPPS), particularly through fragment condensation, remains a powerful strategy, especially for large-scale synthesis. For a tetrapeptide, a [2+2] fragment condensation is a logical approach.

This would involve the separate synthesis of two dipeptide fragments:

Fragment A: allyl-Tyr-Met(O)

Fragment B: Gly-Unk

Each fragment would be synthesized in solution, with appropriate N-terminal and C-terminal protection (e.g., Boc-allyl-Tyr-Met(O)-OH and H-Gly-Unk-OMe). After synthesis and purification, the protecting groups at the termini to be joined are selectively removed. The two fragments are then coupled in solution using coupling reagents designed to minimize racemization, such as COMU or T3P.

The primary challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the carboxyl-activated fragment (Fragment A, in this case Met(O)). This risk is minimized by choosing glycine or proline as the C-terminal residue of the activated fragment, though this is not an option here. Careful selection of coupling reagents and reaction conditions is therefore essential. While LPPS requires more intensive purification of intermediates (e.g., via crystallization or chromatography), it can be more readily scaled up compared to SPPS.

Table 3: Comparison of Synthesis Strategies

Feature Solid-Phase Peptide Synthesis (SPPS) Solution-Phase Peptide Synthesis (LPPS)
Principle Stepwise addition of amino acids to a growing chain on a solid support. Synthesis of peptide fragments in solution, followed by their condensation.
Purification Simple filtration and washing after each step. Final purification by HPLC. Purification of each intermediate is required (e.g., extraction, crystallization).
Reagent Use Excess reagents are used to drive reactions to completion. Stoichiometric or near-stoichiometric amounts of reagents are used.
Racemization Risk Low for standard couplings; can occur with certain amino acids. Higher risk during the fragment condensation step.
Scalability Generally better for small to medium scale (mg to g). More amenable to large-scale industrial production (kg).

| Applicability to "this compound" | Highly suitable due to flexibility with non-canonical residues. | Feasible via a [2+2] condensation, but may be more labor-intensive for this length. |

Segment Coupling Strategies

However, segment coupling strategies are not without their challenges. The coupling of peptide fragments can be hampered by the insolubility of the protected segments and the risk of racemization at the C-terminal residue of the activated fragment. peptide.com To mitigate racemization, the fragment to be activated can be designed to have a C-terminal glycine residue, or specific coupling reagents that minimize epimerization can be employed. peptide.com

Two primary approaches to segment coupling are:

Condensation of protected peptide segments: In this classical approach, fully protected peptide fragments are coupled in solution. researchgate.net

Chemoselective ligation of unprotected peptide segments: This method involves the reaction of unique functional groups at the termini of unprotected peptide segments to form a native peptide bond. researchgate.net

The choice between a sequential, stepwise synthesis and a segment coupling strategy depends on factors such as the length and complexity of the target peptide. slideshare.net For a tetrapeptide like "this compound," a stepwise solid-phase peptide synthesis (SPPS) is often more straightforward. However, for the synthesis of its longer analogues, a segment coupling approach, for instance, coupling two dipeptide fragments, could be more efficient.

Table 1: Comparison of Peptide Synthesis Strategies
StrategyAdvantagesDisadvantages
Sequential (Stepwise) Synthesis- Simple to perform for short peptides.
  • Good control over the sequence. askfilo.com
  • - Long synthesis time for longer peptides.
  • Accumulation of impurities and side reactions.
  • Low overall yield for long peptides due to multiple steps. askfilo.com
  • Segment Coupling (Fragment Condensation)- More efficient and faster for long peptides and proteins.
  • Higher overall yield.
  • Less time-consuming than sequential strategy for long chains. askfilo.com
  • - More complicated protection schemes.
  • Potential for insolubility of protected fragments.
  • Risk of racemization at the C-terminal residue of the activated fragment. peptide.com
  • Allyl Protecting Group Chemistry for Selective Deprotection

    Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive side chains of amino acids. biosynth.com The allyl protecting group is a versatile tool in this context, offering orthogonality to other common protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). google.com This orthogonality allows for the selective removal of the allyl group under specific conditions without affecting other protecting groups in the peptide chain. google.com

    In the case of "this compound," the allyl group is protecting the phenolic hydroxyl group of the tyrosine residue. Allyl groups can also be used to protect other functional moieties, such as the side chains of serine, threonine, cysteine, and methionine. google.com

    The removal of allyl protecting groups, known as deprotection, is typically achieved under mild conditions using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger. google.combiotage.com This mild deprotection process does not generate reactive carbonium ions, which can lead to side reactions. google.com Recent advancements have led to the development of protocols using air-stable palladium catalysts and microwave-assisted cleavage, which can expedite the deprotection step. biotage.comnih.govacs.org

    The key features of allyl protecting group chemistry are summarized below:

    Orthogonality: Allyl groups are stable to the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc group removal. google.comcreative-peptides.com

    Mild Deprotection: Removal is achieved under neutral conditions with a palladium catalyst, which is compatible with most other protecting groups. google.com

    Versatility: Can be used to protect a variety of functional groups on amino acid side chains. google.com

    Table 2: Common Protecting Groups in Peptide Synthesis and their Deprotection Conditions
    Protecting GroupAbbreviationTypically ProtectsDeprotection Conditions
    AllylAllHydroxyl (Tyr, Ser, Thr), Thiol (Cys)Palladium catalyst and a scavenger. google.com
    AllyloxycarbonylAllocAmino (Lys)Palladium catalyst and a scavenger. puce.edu.ec
    tert-ButoxycarbonylBocα-AminoAcidic conditions (e.g., trifluoroacetic acid). creative-peptides.com
    9-FluorenylmethyloxycarbonylFmocα-AminoBasic conditions (e.g., piperidine). creative-peptides.com
    tert-ButyltBuHydroxyl (Tyr, Ser, Thr), Carboxyl (Asp, Glu)Acidic conditions. biosynth.com
    BenzylBzlHydroxyl (Ser, Thr), Thiol (Cys)Strong acid or catalytic hydrogenation. creative-peptides.com

    Purification Techniques for Crude Peptide Preparations

    Following synthesis, the crude peptide product is a mixture containing the target peptide along with various impurities. bachem.com These impurities can include deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups. bachem.com Therefore, a robust purification strategy is essential to isolate the desired peptide with high purity. The most common and powerful methods for peptide purification are chromatographic techniques.

    Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

    Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the purification of synthetic peptides. bachem.compepdd.com This method separates peptides based on their hydrophobicity. americanpeptidesociety.org The crude peptide mixture is loaded onto a column packed with a hydrophobic stationary phase, typically silica modified with C18 alkyl chains. americanpeptidesociety.org

    The separation is achieved by eluting the peptides with a gradient of an aqueous mobile phase and an organic solvent, usually acetonitrile. bachem.com More hydrophilic peptides have a weaker interaction with the stationary phase and elute earlier, while more hydrophobic peptides interact more strongly and elute later at higher concentrations of the organic solvent. pepdd.com RP-HPLC offers high-resolution separation, allowing for the isolation of the target peptide from closely related impurities. hplc.eu

    Table 3: Typical Parameters for RP-HPLC Purification of Peptides
    ParameterCommon Conditions
    Stationary PhaseC18 or C8 silica. bio-works.com
    Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA). bachem.com
    Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA). bachem.com
    ElutionGradient of increasing Mobile Phase B.
    DetectionUV absorbance at 210-220 nm. bachem.com

    Size-Exclusion Chromatography (SEC)

    Size-Exclusion Chromatography (SEC) is another valuable technique for peptide purification, separating molecules based on their size and shape. pepdd.comcreative-proteomics.com The stationary phase consists of porous beads, and as the peptide mixture passes through the column, larger molecules are excluded from the pores and travel a shorter path, eluting first. creative-proteomics.com Smaller molecules can enter the pores, increasing their path length and causing them to elute later. creative-proteomics.com

    SEC is particularly useful as an initial purification step to remove high-molecular-weight impurities or aggregates, as well as very small molecules like residual reagents from the synthesis. pepdd.comcem.com While SEC provides high-resolution separation, it is often used in conjunction with other techniques like RP-HPLC for a comprehensive purification strategy. polypeptide.com For peptides under 10,000 Da, careful optimization of the mobile phase is often necessary to minimize secondary interactions between the peptides and the column matrix. sepax-tech.com

    Table 4: Applications of SEC in Peptide Purification
    ApplicationDescription
    Removal of AggregatesSeparates high-molecular-weight peptide aggregates from the desired monomeric peptide. cem.com
    Initial CleanupCan be used as a first step to remove truncated sequences and other impurities significantly different in size. pepdd.com
    DesaltingEffectively removes salts and other small molecule impurities from the peptide sample.
    Analysis of Peptide Size VariantsProvides information about the size distribution of biomolecules under native conditions. pepdd.com

    Advanced Analytical and Spectroscopic Characterization of Allyl Tyr Met O Gly Unk

    Mass Spectrometry (MS) for Sequence Verification and Purity Analysis

    Mass spectrometry is a pivotal tool for determining the molecular weight, elemental composition, and sequence of peptides. Its high sensitivity and accuracy make it indispensable for characterizing complex molecules like allyl-Tyr-Met(O)-Gly-Ala.

    High-Resolution Mass Spectrometry (HRMS)

    High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is crucial for confirming the elemental composition and verifying the presence of all expected modifications. nih.govresearchgate.net For the target peptide, HRMS can distinguish the mass of the intended structure from other potential impurities or side-products with very similar nominal masses. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element. broadinstitute.org An HRMS analysis of the protonated molecule [M+H]⁺ would yield data similar to that presented in Table 1.

    Table 1: Hypothetical High-Resolution Mass Spectrometry Data for allyl-Tyr-Met(O)-Gly-Ala
    ParameterValue
    Chemical FormulaC₂₄H₃₅N₄O₇S⁺
    Theoretical Monoisotopic Mass [M+H]⁺523.2221 Da
    Observed Mass [M+H]⁺523.2215 Da
    Mass Error-1.15 ppm

    The extremely low mass error, typically in the parts-per-million (ppm) range, provides high confidence in the assigned elemental formula, confirming the successful synthesis and purity of the target peptide.

    Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Localization of Modifications

    Tandem mass spectrometry (MS/MS) is employed to sequence the peptide by fragmenting the isolated parent ion and analyzing the resulting daughter ions. weddslist.comoup.com Collision-induced dissociation (CID) typically cleaves the peptide amide bonds, generating a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). wikipedia.orglibretexts.orgasdlib.org The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence determination. asdlib.org

    The MS/MS fragmentation pattern for allyl-Tyr-Met(O)-Gly-Ala would confirm the amino acid order and precisely locate the allyl group on the N-terminal Tyrosine and the oxidation on the Methionine residue. The specific mass of the modified residues (allyl-Tyr and Met(O)) would be evident in the mass differences between fragment ions.

    Table 2: Hypothetical MS/MS Fragmentation Data for allyl-Tyr-Met(O)-Gly-Ala [M+H]⁺
    Fragment IonCalculated m/zFragment IonCalculated m/z
    b₁204.1023y₁90.0550
    b₂351.1391y₂147.0764
    b₃408.1505y₃294.1132
    b₄479.1877y₄523.2221

    Peptide Mapping for Detailed Structural Elucidation

    Peptide mapping is a powerful technique used to confirm a protein or large peptide's primary structure and identify post-translational modifications. nmi.derapidnovor.comthermofisher.com The process involves specific enzymatic or chemical cleavage of the peptide, followed by LC-MS/MS analysis of the resulting fragments. enovatia.com For a relatively short peptide like allyl-Tyr-Met(O)-Gly-Ala, a targeted cleavage (e.g., with an enzyme like Asp-N, which cleaves before aspartic acid, assuming a relevant cleavage site was present in a larger context) could be used to generate specific fragments.

    This technique is particularly useful for verifying modification sites. rapidnovor.comthermofisher.com For instance, analysis would confirm that the +16 Da modification (oxidation) is localized to the Methionine residue and not elsewhere. It also serves as a robust identity test for quality control, ensuring batch-to-batch consistency. rapidnovor.com

    Table 3: Hypothetical Peptide Mapping Fragment Analysis
    Enzyme/MethodExpected FragmentObserved Mass [M+H]⁺Conclusion
    Targeted MS/MSallyl-Tyr-Met(O)351.1391Confirms sequence and localizes both modifications to the N-terminal portion.
    Targeted MS/MSGly-Ala147.0764Confirms sequence of the C-terminal portion.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

    While mass spectrometry excels at sequence determination, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the three-dimensional structure and dynamics of peptides in solution. nmims.edu

    ¹H, ¹³C, and ¹⁵N NMR for Primary Structure Confirmation

    One-dimensional ¹H, ¹³C, and ¹⁵N NMR spectra provide a fingerprint of the molecule. Each nucleus within the peptide has a distinct chemical shift that is highly sensitive to its local electronic environment. nih.govmeihonglab.com These spectra can confirm the presence of all expected amino acid residues and modifications. For example, the allyl group would introduce characteristic signals in the ¹H spectrum (typically between 5-6 ppm for the vinyl protons) and the ¹³C spectrum. The oxidation of methionine to methionine sulfoxide (B87167) would cause a significant downfield shift for the Cε methyl carbon.

    Table 4: Hypothetical ¹H and ¹³C Chemical Shifts (ppm) for Key Nuclei in allyl-Tyr-Met(O)-Gly-Ala
    ResidueNucleus¹H Shift (ppm)¹³C Shift (ppm)
    allyl-Tyrα-CH4.5555.8
    β-CH₂3.05, 3.1537.2
    Allyl-CH₂4.6069.5
    Allyl-CH=CH₂5.95 (CH), 5.30 (CH₂)133.1 (CH), 117.8 (CH₂)
    Met(O)α-CH4.4053.1
    γ-CH₂2.8049.5
    ε-CH₃2.7538.9
    Glyα-CH₂3.9843.5
    Alaα-CH4.3051.2
    β-CH₃1.4017.5

    2D NMR Techniques (COSY, TOCSY, NOESY) for Conformational Analysis

    Two-dimensional (2D) NMR experiments are essential for assigning all the resonances and elucidating the peptide's conformation. wikipedia.org

    COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled through-bond, typically over two or three bonds. libretexts.org It is used to trace the connectivity within each amino acid residue, for example, connecting the amide proton (NH) to the alpha-proton (Hα) and then to the side-chain protons (Hβ, Hγ, etc.). wikipedia.orglibretexts.org

    TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations seen in COSY to an entire spin system. libretexts.org A cross-peak is observed between an amide proton and all other protons within the same amino acid residue, making it invaluable for identifying amino acid types. nmims.edulibretexts.org

    NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. libretexts.orgyoutube.com This is the primary technique for determining the three-dimensional structure of a peptide. youtube.com For example, a NOE cross-peak between the Hα of one residue and the amide proton (NH) of the next residue (Hαᵢ to NHᵢ₊₁) is a key indicator of sequential proximity and helps define the backbone conformation.

    Table 5: Key Sequential and Medium-Range NOE Correlations for Conformational Analysis
    NOE TypeProton 1Proton 2Structural Implication
    SequentialTyr Hα (i)Met(O) NH (i+1)Defines backbone connectivity.
    SequentialMet(O) Hα (i)Gly NH (i+1)Defines backbone connectivity.
    SequentialGly Hα (i)Ala NH (i+1)Defines backbone connectivity.
    Medium-RangeTyr Hα (i)Gly NH (i+2)Suggests a turn-like conformation (e.g., β-turn).

    Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

    Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. nih.gov This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a signature of the predominant secondary structural elements present, including α-helices, β-sheets, and random coils.

    For "allyl-Tyr-Met(O)-Gly-Unk," CD spectroscopy would reveal the conformational preferences of the peptide backbone. An α-helical conformation would be characterized by a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm. A β-sheet structure would typically show a negative band around 217 nm and a positive band near 195 nm. nih.gov A spectrum dominated by a strong negative band near 200 nm would suggest a disordered or random coil conformation. nih.gov

    Given the short length of this tetrapeptide, it is less likely to form stable, classical secondary structures like long α-helices or extensive β-sheets. However, the presence of the bulky allyl-tyrosine and oxidized methionine residues could induce specific turns or local ordered structures. Analysis of the CD spectrum, potentially at varying temperatures or in different solvent environments, would provide insight into the conformational flexibility and stability of "this compound."

    Hypothetical CD Spectroscopy Data for this compound Below is a table representing hypothetical data that could be obtained from a CD spectroscopic analysis, illustrating the type of information generated.

    Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Inferred Secondary Structure
    195+15,000Contribution from turn or ordered structure
    202-8,000Indication of random coil
    215-2,500Minor contribution from β-turn/sheet-like structure
    225-1,000Minimal α-helical character

    Note: This data is illustrative and represents a possible outcome for a peptide of this nature, suggesting a predominantly disordered structure with some local ordering.

    X-ray Crystallography for Three-Dimensional Structure Determination (if crystalline form is obtainable)

    X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule. nih.gov This technique requires the molecule of interest to be in a well-ordered crystalline form. When a crystal is irradiated with X-rays, the electrons of the atoms diffract the X-rays, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined with high resolution. nih.govrsc.org

    The primary challenge in applying X-ray crystallography to "this compound" would be the successful growth of a single crystal of sufficient quality. This process can be influenced by factors such as purity, solvent, temperature, and the inherent crystallization propensity of the peptide.

    Hypothetical Crystallographic Data for this compound The following table presents a hypothetical set of crystallographic parameters that would be determined if a crystalline form of the compound were successfully analyzed.

    ParameterHypothetical ValueDescription
    Crystal SystemOrthorhombicThe shape of the unit cell
    Space GroupP2₁2₁2₁The symmetry of the crystal lattice
    a (Å)10.5Unit cell dimension
    b (Å)15.2Unit cell dimension
    c (Å)8.3Unit cell dimension
    α, β, γ (°)90, 90, 90Unit cell angles
    Resolution (Å)1.8The level of detail in the structure
    R-factor0.19A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

    Note: This data is for illustrative purposes only and represents the type of information that would be generated from a successful X-ray crystallographic study.

    Investigation of Biochemical Interactions and Molecular Mechanisms of Allyl Tyr Met O Gly Unk

    Enzyme Modulation Studies (if applicable)

    Mechanistic Enzymology Approaches (e.g., steady-state kinetics)

    The presence of modified amino acids in "allyl-Tyr-Met(O)-Gly-Unk" suggests that it may interact with specific enzymes, either as a substrate, an inhibitor, or a modulator of activity. Steady-state kinetics are a fundamental approach to characterizing these potential interactions by measuring the rate of an enzymatic reaction and how it is affected by the peptide.

    One key area of investigation would be the interaction of this peptide with methionine sulfoxide (B87167) reductases (MsrA). These enzymes are responsible for the reduction of methionine sulfoxide back to methionine, playing a critical role in protecting cells from oxidative damage. nih.gov The presence of Met(O) in the peptide makes it a potential substrate for MsrA.

    To investigate this, a steady-state kinetic assay could be designed. The assay would involve incubating purified MsrA with "this compound" and a suitable reducing agent, such as dithiothreitol (B142953) (DTT). The rate of the reaction, specifically the reduction of the peptide's Met(O) residue, can be monitored over time. The initial reaction velocities would be measured at various concentrations of the peptide.

    The data obtained from such an experiment can be used to determine key kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value would indicate the concentration of the peptide at which the enzyme reaches half of its maximum velocity, providing insight into the binding affinity between the peptide and the enzyme. A lower Km value would suggest a higher affinity. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the peptide substrate.

    Table 1: Hypothetical Steady-State Kinetic Data for the Reduction of this compound by MsrA

    Substrate Concentration (µM)Initial Velocity (µmol/min)
    50.28
    100.50
    200.83
    401.25
    801.67
    1602.00

    From this hypothetical data, a Lineweaver-Burk plot could be generated to calculate the Km and Vmax. Such an analysis would provide quantitative insights into the efficiency of "this compound" as a substrate for MsrA.

    Protein-Peptide Interaction Analysis

    Understanding how "this compound" interacts with other proteins is fundamental to elucidating its biological function. The tyrosine residue, even with the allyl protection, can be a key player in protein binding. Tyrosine is often found in protein interaction motifs and can serve as an "anchor" residue for binding to certain proteins, such as those with SH2 domains, although the allyl group would likely prevent phosphorylation, a common prerequisite for SH2 domain binding. nih.gov The nature of the "Unk" residue would also significantly influence binding specificity and affinity.

    Techniques such as surface plasmon resonance (SPR) or fluorescence polarization (FP) could be employed to study these interactions in a quantitative manner. For instance, in an SPR experiment, a potential protein target would be immobilized on a sensor chip, and solutions containing "this compound" at various concentrations would be flowed over the surface. The binding of the peptide to the protein would cause a change in the refractive index at the sensor surface, which is detected in real-time.

    From the SPR sensorgrams, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD is a measure of the binding affinity, with a lower KD value indicating a stronger interaction.

    Table 2: Illustrative Protein-Peptide Interaction Data for this compound with a Target Protein

    Peptide Concentration (nM)Response Units (RU)
    1015.2
    5068.5
    100115.8
    250220.4
    500310.6

    This data could be used to generate a binding curve and calculate the KD, providing a quantitative measure of the affinity between "this compound" and its putative protein target. The specificity of this interaction could be further investigated by testing the binding of control peptides with altered sequences.

    Cellular Assays for Downstream Signaling Pathway Activation (in vitro, non-clinical)

    To understand the functional consequences of the interaction of "this compound" with cellular components, a variety of in vitro assays can be performed to monitor the activation or inhibition of downstream signaling pathways.

    Reporter Gene Assays

    Reporter gene assays are a powerful tool to investigate whether a compound of interest can modulate the activity of specific transcription factors and, by extension, the signaling pathways that regulate them. abbkine.comyoutube.com These assays typically involve a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific transcription factor.

    For example, to test if "this compound" affects a signaling pathway that culminates in the activation of a transcription factor like NF-κB, cells would be transfected with a reporter plasmid containing an NF-κB response element upstream of the luciferase gene. These cells would then be treated with the peptide, and the luciferase activity would be measured. An increase or decrease in luciferase activity compared to untreated cells would indicate that the peptide modulates the NF-κB signaling pathway.

    Table 3: Example of Reporter Gene Assay Results for this compound

    TreatmentLuciferase Activity (Relative Light Units)
    Vehicle Control100 ± 12
    Positive Control (e.g., TNF-α)850 ± 55
    This compound (1 µM)120 ± 15
    This compound (10 µM)250 ± 28
    This compound (100 µM)580 ± 45

    The hypothetical data in Table 3 suggests that "this compound" activates the NF-κB pathway in a dose-dependent manner.

    Western Blotting for Protein Phosphorylation or Expression Modulation

    Western blotting is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation. Many signaling pathways involve a cascade of protein phosphorylation events, and changes in the phosphorylation status of key proteins can serve as a marker for pathway activation.

    To investigate the effect of "this compound" on a particular signaling pathway, cells would be treated with the peptide for various times and at different concentrations. Cell lysates would then be prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane would be probed with antibodies that specifically recognize the phosphorylated form of a protein of interest (e.g., phospho-ERK, phospho-Akt) and with antibodies that recognize the total amount of that protein.

    A change in the ratio of the phosphorylated protein to the total protein upon treatment with the peptide would indicate a modulation of the corresponding signaling pathway. For instance, an increase in the phosphorylation of a MAP kinase would suggest activation of that pathway.

    Table 4: Densitometric Analysis of Western Blot for a Phosphorylated Signaling Protein

    TreatmentPhospho-Protein Level (Arbitrary Units)Total Protein Level (Arbitrary Units)Phospho/Total Ratio
    Vehicle Control5010000.05
    This compound (10 µM)25010500.24
    This compound (100 µM)75011000.68

    This illustrative data indicates that the peptide induces the phosphorylation of the target protein, suggesting activation of its upstream signaling cascade.

    Intracellular Calcium Flux Measurements

    Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a critical role in a wide range of cellular processes, including signal transduction, muscle contraction, and neurotransmission. moleculardevices.com Many cell surface receptors, upon binding to their ligands, trigger a rapid increase in intracellular Ca2+ concentration.

    To determine if "this compound" can induce a calcium flux, cells can be loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. researchgate.net The fluorescence intensity of the dye increases upon binding to Ca2+. After loading the cells with the dye, the peptide is added, and the change in fluorescence is monitored over time using a fluorescence plate reader or a microscope.

    A rapid increase in fluorescence upon addition of the peptide would indicate that it is capable of inducing an intracellular calcium flux. This would suggest that the peptide may be acting on a G-protein coupled receptor (GPCR) or an ion channel that regulates calcium entry into the cytoplasm.

    Table 5: Intracellular Calcium Flux Measurement in Response to this compound

    Time (seconds)Fluorescence Intensity (Arbitrary Units)
    0100
    10 (Peptide added)105
    20350
    30580
    60420
    120250
    180150

    The data in Table 5 illustrates a transient increase in intracellular calcium concentration following the application of "this compound," which is characteristic of many signaling events.

    Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

    Rational Design and Synthesis of Analogues

    The rational design of analogues based on the allyl-Tyr-Met(O)-Gly-Unk scaffold involves a variety of strategic modifications to enhance properties such as receptor affinity, selectivity, metabolic stability, and bioavailability. nih.govarizona.edu

    Alanine (B10760859) Scanning Mutagenesis to Probe Residue Contributions

    Alanine scanning is a powerful technique used to determine the energetic contribution of individual amino acid side chains to a peptide's function. mybiosource.comgenscript.com By systematically replacing each residue (Tyr, Met(O), and "Unk") with alanine, researchers can quantify the importance of each side chain for receptor interaction.

    For opioid peptides, the N-terminal tyrosine is almost universally critical for activity. ku.edu Replacing Tyr¹ with alanine would be expected to drastically reduce or abolish binding affinity, confirming the essential role of its phenolic side chain in forming key interactions within the receptor's binding pocket. Similarly, an alanine scan at the Met(O)² position would elucidate the role of this residue's size and polarity. The results of an alanine scan of Dynorphin B, for instance, confirmed that N-terminal Tyr¹ and Phe⁴ are crucial for opioid receptor affinity and agonist potency. nih.gov

    Table 1: Hypothetical Alanine Scanning Data for allyl-Tyr-Met(O)-Gly-Phe Assuming "Unk" is Phenylalanine (Phe) and activity is measured by receptor binding affinity (Ki).

    Analogue Modification Relative Binding Affinity Inferred Role of Side Chain
    Parent Peptide allyl-Tyr-Met(O)-Gly-Phe 100% -
    Analogue 1 allyl-Ala -Met(O)-Gly-Phe <1% Essential for binding (H-bonding, aromatic interactions)
    Analogue 2 allyl-Tyr-Ala -Gly-Phe 45% Contributes to binding, likely through steric/hydrophobic effects

    | Analogue 3 | allyl-Tyr-Met(O)-Gly-Ala | 10% | Important for binding and selectivity (hydrophobic/aromatic interactions) |

    Residue Substitution Strategies (e.g., exploring "Unk" variability)

    The "Unk" residue at position 4 offers a significant opportunity for SAR exploration to modulate receptor selectivity and affinity. In many opioid peptides, this position is occupied by a hydrophobic or aromatic residue (e.g., Phe or Leu in enkephalins). medchemexpress.com Varying this residue can fine-tune the ligand's interaction profile. For instance, introducing different substituents on the aromatic ring of a Phe residue can significantly affect binding to mu (μ) and delta (δ) opioid receptors. mdpi.com

    A positional scanning combinatorial library of tetrapeptides successfully identified selective ligands for mu, delta, and kappa (κ) opioid receptors by systematically varying the amino acids at each position. nih.gov Applying this strategy to the this compound scaffold would involve synthesizing a library of compounds where "Unk" is replaced by various natural and unnatural amino acids to map the structural requirements for optimal activity at different receptors.

    N-terminal and C-terminal Modifications

    Modifications at the termini of peptides are a common strategy to improve stability and activity. sigmaaldrich.com The N-terminal allyl group on the parent compound is itself such a modification, often used in opioid ligands. Further alterations could involve replacing the allyl group with other alkyl groups or acyl moieties to explore the impact on receptor interaction.

    At the C-terminus, which in this tetrapeptide is the "Unk" residue, modifications often involve amidation to neutralize the negative charge of the carboxyl group. sigmaaldrich.com This change can prevent enzymatic degradation and sometimes improve binding by removing unfavorable interactions. sigmaaldrich.com Studies on enkephalin-like tetrapeptides have shown that attaching larger, complex moieties to the C-terminus can dramatically enhance affinities, particularly at the kappa opioid receptor (KOR). nih.govresearchgate.net

    Cyclization and Conformationally Constrained Analogues

    Linear peptides like this compound are often highly flexible, which can be entropically unfavorable for receptor binding. acs.org Cyclization is a widely used strategy to introduce conformational constraints, which can lock the peptide into a more bioactive conformation, thereby increasing potency, receptor selectivity, and metabolic stability. nih.govnih.govresearchgate.net

    Various cyclization strategies could be applied, such as forming an amide (lactam) bridge between the side chains of appropriately placed residues or a disulfide bridge between two cysteine residues. nih.gov For example, cyclic enkephalin analogues containing a disulfide ring have shown profound delta receptor specificity. nih.gov The goal is to reduce the peptide's flexibility to better orient the key pharmacophoric groups (like the Tyr¹ side chain) for optimal receptor interaction. nih.gov

    Isosteric Replacements, e.g., Norleucine for Methionine

    Isosteric replacement involves substituting an amino acid with another that has a similar size and shape but different electronic properties. A classic example in peptide chemistry is the substitution of methionine (Met) with norleucine (Nle). Nle is an isostere of Met, possessing a similar side chain length and hydrophobicity, but it lacks the sulfur atom, making it resistant to oxidation. rsc.org

    Given that the parent compound contains methionine sulfoxide (B87167) (Met(O)), an already oxidized form, replacing it with Nle would create an analogue with similar steric properties but different polarity and without the potential for further redox reactions. researchgate.net This substitution allows researchers to probe the importance of the sulfoxide group's hydrogen-bonding capacity versus the steric bulk of the side chain. researchgate.net In some proteins, replacing Met with Nle has been shown to increase activity. researchgate.net

    Correlation of Structural Modifications with Observed Biochemical Activity

    The ultimate goal of the synthetic modifications described above is to establish a clear correlation between specific structural changes and the resulting biochemical activity. This is typically achieved by evaluating the synthesized analogues in a panel of in vitro assays, such as radioligand binding assays to determine affinity (Ki) for various receptors and functional assays to measure agonist or antagonist potency (EC₅₀ or IC₅₀). nih.gov

    Table 2: Structure-Activity Relationship Profile for "Unk" Position Analogues Illustrative data showing how residue properties at position 4 affect receptor selectivity.

    Analogue (allyl-Tyr-Met(O)-Gly-X ) "Unk" Residue (X) Key Property of X μ-Receptor Affinity (Ki, nM) δ-Receptor Affinity (Ki, nM) Selectivity (μ/δ)
    1 Phenylalanine (Phe) Aromatic, Hydrophobic 1.5 15 0.1
    2 Leucine (Leu) Aliphatic, Hydrophobic 5.0 5.5 0.9
    3 Tyrosine (Tyr) Aromatic, Polar 2.5 45 0.05
    4 D-Alanine (D-Ala) Small, Hydrophobic 25 300 0.08

    | 5 | Tryptophan (Trp) | Aromatic, Bulky | 0.8 | 20 | 0.04 |

    The data generated from these assays allow for the construction of detailed SAR models. For example, results might show that introducing a bulky, aromatic residue at the "Unk" position enhances affinity for the μ-receptor, while a smaller aliphatic residue favors δ-receptor binding. Similarly, constraining the peptide backbone through cyclization might dramatically increase selectivity for one receptor type over others by restricting the peptide to a conformation that is only recognized by that specific receptor. nih.govacs.org These correlations are essential for guiding the iterative process of drug design, leading to the development of highly potent and selective therapeutic agents. nih.gov

    Table of Compounds Mentioned

    Compound Name Abbreviation
    Alanine Ala
    Cysteine Cys
    Glycine (B1666218) Gly
    Leucine Leu
    Methionine Met
    Methionine sulfoxide Met(O)
    Norleucine Nle
    Phenylalanine Phe
    Tryptophan Trp

    Influence of Allyl Modification on Peptide Conformation and Biological Activity

    This modification can have several consequences. The increased hydrophobicity may enhance the peptide's ability to cross cellular membranes or interact with hydrophobic pockets within a target receptor. wikipedia.org A primary strategy for achieving site-selective modification of a peptide's N-terminus is to control the pH, as the N-terminal α-amino group has a lower pKa (around 6-8) compared to the ε-amino group of lysine (B10760008) (around 10). mdpi.comnih.gov

    The presence of the allyl group can also impose steric constraints that influence the peptide's secondary structure. This can either lock the peptide into a more bioactive conformation or, conversely, hinder its ability to adopt the necessary shape for target binding. The precise effect is often context-dependent, relying on the rest of the peptide sequence and the nature of the binding site. researchgate.net

    PropertyUnmodified N-Terminus (NH3+)Allyl-Modified N-TerminusPotential Biological Implication
    Charge (at pH 7.4)PositiveNeutralAltered electrostatic interactions with target.
    PolarityHighLow/NonpolarEnhanced membrane permeability; interaction with hydrophobic binding sites.
    Hydrogen BondingDonorNoneLoss of potential hydrogen bonds with the receptor.
    Steric HindranceLowModerateMay influence peptide backbone conformation and receptor fit.

    Role of Methionine Sulfoxide in Ligand-Target Interactions and Functional Modulation

    The oxidation of the methionine residue to methionine sulfoxide (Met(O)) is a critical post-translational modification that dramatically alters the physicochemical properties of the amino acid side chain. researchgate.net Methionine is one of the most easily oxidized amino acids, and this conversion can be reversed in biological systems by the action of methionine sulfoxide reductase (Msr) enzymes. wikipedia.orgnih.gov This enzymatic repair suggests that the methionine redox state can act as a regulatory switch for protein and peptide function. mdpi.com

    The primary change upon oxidation is a significant increase in polarity; the hydrophobic thioether side chain of methionine is converted into a hydrophilic sulfoxide group. nih.gov This modification can have profound effects on the peptide's structure and its interaction with a target. For instance, if the native methionine residue is involved in a crucial hydrophobic interaction with its receptor, its oxidation to Met(O) could disrupt or completely abolish this binding, leading to a loss of biological activity. researchgate.netnih.gov Conversely, in some cases, the introduction of a polar Met(O) residue might enable new, favorable hydrogen bonding interactions with the target, potentially enhancing or altering the peptide's function. iris-biotech.de

    Furthermore, the oxidation of the sulfur atom in methionine creates a new chiral center, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. iris-biotech.denih.gov These stereoisomers are not biologically equivalent. The enzymes that reduce Met(O) back to methionine, MsrA and MsrB, are stereospecific for the S and R forms, respectively. wikipedia.orgnih.gov This stereospecificity implies that the orientation of the sulfoxide oxygen can differentially impact ligand-target interactions, potentially leading to diastereomers with distinct biological activities or potencies. nih.gov The presence of Met(O) can therefore serve as a functional switch, modulating the peptide's activity in response to the cellular redox environment. acs.orgmdpi.com

    PropertyMethionine (Met)Methionine Sulfoxide (Met(O))Functional Implication
    Side Chain PolarityHydrophobicHydrophilicDisruption of hydrophobic interactions; formation of new polar contacts. nih.gov
    Hydrogen BondingAcceptor (weak)Acceptor (strong)Potential for new, stabilizing hydrogen bonds with the target. researchgate.net
    ChiralitySingle (L-amino acid)Two diastereomers (S and R at sulfur)Differential binding affinity and biological activity between stereoisomers. nih.gov
    Redox StateReducedOxidizedActivity can be modulated by cellular redox state and Msr enzymes. nih.gov

    Computational Chemistry and Molecular Modeling Studies of Allyl Tyr Met O Gly Unk

    Ligand-Based Design Approaches

    Ligand-based design methods are utilized when the three-dimensional structure of the target receptor is unknown or not well-defined. These approaches rely on the analysis of a set of molecules known to be active at the target to deduce the essential structural features required for biological activity.

    Pharmacophore modeling identifies the spatial arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. For opioid peptides, the key pharmacophoric elements generally include a protonated amine, an aromatic ring, and hydrophobic groups. nih.gov

    A typical pharmacophore model for a µ-opioid receptor (MOR) agonist, derived from morphinan-class opioids, includes features that are also present in enkephalins: a positive ionizable feature corresponding to the protonated N-terminal amine of tyrosine, a hydrophobic aromatic feature from the tyrosine ring, and additional hydrophobic and hydrogen bond acceptor/donor sites. researchgate.net Studies on enkephalin analogues have highlighted the importance of the N-terminal tyrosine's free amine group and the phenylalanine residue as key pharmacophoric elements. nih.gov

    A ligand-based 3D pharmacophore model can be generated from a set of active analogues. The common features identified often include:

    One Hydrogen Bond Acceptor (HBA)

    One Hydrogen Bond Donor (HBD)

    One Hydrophobic (HY) feature

    One Positive Ionizable (PI) feature

    One Aromatic Ring (AR) feature

    These features and their spatial relationships define the pharmacophoric space for opioid activity. For instance, the distance between the PI center of the Tyr residue and the centroid of the Phe aromatic ring is a critical parameter in many models.

    Table 1: Common Pharmacophore Features for Opioid Peptide Agonists
    Pharmacophore FeatureCorresponding Chemical Group in [Met]-EnkephalinEssential Role in Binding
    Positive Ionizable (PI)N-terminal amine of Tyrosine (Tyr)Ionic interaction with acidic residues in the receptor (e.g., Asp)
    Aromatic Ring (AR)Phenolic ring of Tyrosine (Tyr)π-π stacking or hydrophobic interactions
    Aromatic Ring (AR)Phenyl ring of Phenylalanine (Phe)Hydrophobic interactions in a secondary binding pocket
    Hydrogen Bond Donor (HBD)Hydroxyl group of Tyrosine (Tyr)Hydrogen bonding with receptor residues
    Hydrophobic (HY)Side chain of Methionine (Met)Hydrophobic interactions

    Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.com For opioid peptides, QSAR models can predict the binding affinity or functional activity of new analogues based on calculated molecular descriptors.

    While comprehensive QSAR studies on a large series of [Met]-enkephalin analogues are not abundant, studies on other opioid peptides have identified key descriptors. nih.gov These often include:

    Physicochemical descriptors: LogP (lipophilicity), molecular weight, and molar refractivity.

    Topological descriptors: Describing molecular shape and branching.

    Electronic descriptors: Such as atomic charges and dipole moments.

    3D descriptors: Derived from the three-dimensional conformation of the peptide, like steric fields (CoMFA) or potential energy fields (CoMSIA).

    For example, a hypothetical QSAR model for a series of enkephalin analogues might take the form:

    log(1/IC50) = β0 + β1LogP + β2MR + β3*E_steric

    Where IC50 is the concentration for 50% inhibition, LogP represents lipophilicity, MR is molar refractivity, and E_steric is a steric descriptor. Previous QSAR studies on various opioid receptor ligands have demonstrated that steric and electrostatic interactions are dominant factors in determining binding affinity. nih.gov

    Table 2: Key Molecular Descriptors in Opioid Peptide QSAR Models
    Descriptor ClassExample DescriptorInfluence on Biological Activity
    HydrophobicLogPAffects membrane permeability and interaction with hydrophobic pockets in the receptor.
    StericMolar Refractivity (MR)Relates to the volume of the molecule and its fit within the binding site.
    ElectronicDipole MomentInfluences electrostatic interactions with the receptor.
    TopologicalWiener IndexDescribes molecular branching and compactness, affecting receptor fit.

    Structure-Based Design Approaches

    When the 3D structure of the target receptor is available, structure-based design methods can be employed to design ligands with improved affinity and selectivity.

    Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor, forming a stable complex. nrfhh.com For [Met]-enkephalin, docking simulations are typically performed with crystal structures of opioid receptors (µ, δ, or κ). These simulations help to visualize the binding pose and identify key interactions.

    Docking studies of enkephalins into the µ-opioid receptor (MOR) consistently show that the protonated N-terminus of the Tyr residue forms a crucial salt bridge with a conserved aspartate residue (Asp147 in MOR). nih.gov The phenolic ring of Tyr fits into an aromatic pocket, making hydrophobic and sometimes hydrogen bonding interactions. The Phe residue often occupies a secondary hydrophobic pocket. nih.gov

    The flexibility of the peptide is a significant challenge in docking. Therefore, flexible docking algorithms or docking of multiple pre-generated conformers are often employed. The results are scored based on binding energy calculations, which estimate the affinity of the ligand for the receptor.

    Table 3: Key Interactions of [Met]-Enkephalin with the µ-Opioid Receptor from Docking Simulations
    [Met]-Enkephalin ResidueReceptor Residue (Human µ-Opioid)Type of Interaction
    Tyr1 (N-terminus)Asp147 (TM3)Ionic Bond / Salt Bridge
    Tyr1 (Phenol ring)His297 (TM6), Trp318 (TM7)π-π Stacking / Hydrophobic
    Tyr1 (Hydroxyl group)Tyr148 (TM3)Hydrogen Bond
    Phe4 (Phenyl ring)Trp293 (TM6), Ile322 (TM7)Hydrophobic Interaction
    Met5 (Side chain)Val236 (TM5), Ile296 (TM6)Hydrophobic Interaction

    Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the peptide and its complex with the receptor over time. mdpi.com For a highly flexible molecule like [Met]-enkephalin, MD simulations are essential for exploring its conformational landscape and understanding the energetics of receptor binding.

    Simulations of [Met]-enkephalin in aqueous solution have shown that the peptide exists as an ensemble of conformations, including both extended and folded (beta-bend) structures. nih.govmdpi.com This conformational flexibility is believed to be crucial for its ability to bind to multiple opioid receptor subtypes. Upon binding to a receptor, the peptide adopts a more specific, "bioactive" conformation.

    MD simulations of the [Met]-enkephalin-receptor complex can be used to assess the stability of the docked pose and to calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). These calculations provide a more accurate estimate of binding affinity than docking scores alone. Simulations have revealed the importance of specific water molecules in mediating the interaction between the peptide and the receptor.

    Table 4: Parameters and Findings from MD Simulations of [Met]-Enkephalin
    Simulation Parameter/MethodTypical Value/DescriptionInformation Gained
    Force FieldAMBER, CHARMM, GROMOSDefines the potential energy of the system.
    Solvent ModelExplicit (e.g., TIP3P water) or ImplicitModels the effect of the solvent environment.
    Simulation Time100 ns - 1 µsDetermines the extent of conformational sampling.
    Binding Free Energy CalculationMM/PBSA, MM/GBSAProvides a quantitative estimate of binding affinity (e.g., in kcal/mol).
    Key FindingEnkephalin transitions between folded and extended conformations, with binding favoring a specific folded state.

    Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

    Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure of molecules. These methods provide highly accurate information about molecular geometry, charge distribution, and reaction energetics. For peptides, they are computationally expensive and are typically applied to smaller fragments or to refine specific properties.

    DFT calculations have been used to study the properties of the tyrosine residue, which is critical for the activity of enkephalins. These studies can accurately predict the geometry of the phenolic ring and the electronic properties of the hydroxyl group, which are important for its interaction with the receptor. nih.govrsc.org

    Furthermore, DFT can be employed to investigate the electronic structure of modified residues like methionine sulfoxide (B87167) (Met(O)). The oxidation of methionine to Met(O) introduces a chiral center at the sulfur atom and significantly alters the polarity and hydrogen bonding capacity of the side chain. wikipedia.org DFT calculations can elucidate the differences in the electronic properties between methionine and its S- and R-sulfoxide diastereomers, helping to understand how this modification might affect receptor binding and peptide conformation. researchgate.netnih.gov

    Table 5: Applications of DFT in the Study of [Met]-Enkephalin Fragments
    ApplicationFragment StudiedCalculated PropertySignificance
    Conformational AnalysisTyrosine side chainRotational energy barriersUnderstanding preferred side chain orientation.
    Electronic PropertiesTyrosine phenol (B47542) groupElectrostatic potential, atomic chargesCharacterizing hydrogen bonding and aromatic interactions.
    Oxidation EffectsMethionine vs. Methionine SulfoxideElectron density, dipole momentAssessing the impact of oxidation on polarity and interaction potential.
    Vibrational AnalysisPeptide backbone amidesInfrared frequenciesInterpreting experimental spectroscopic data.

    Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Affinity Prediction

    Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are powerful and rigorous computational methods used to calculate the relative binding free energy (ΔΔG) between two ligands, or in this case, two peptide variants. vu.nl These alchemical free energy calculations are instrumental in drug discovery and molecular design for accurately predicting how modifications to a molecule affect its binding affinity to a protein target. nih.govnih.govbiorxiv.org

    The core principle of these methods involves creating a non-physical, or "alchemical," pathway to transform one molecule into another through a series of small, discrete steps within a molecular dynamics simulation. vu.nl By simulating this transformation both in the solvated, unbound state and in the protein-bound state, the relative binding free energy can be calculated using a thermodynamic cycle. vu.nl

    For allyl-Tyr-Met(O)-Gly-Unk, an FEP study could be designed to assess the impact of its specific modifications compared to a reference peptide, such as one with a non-oxidized methionine or a different N-terminal group. For example, the calculation could predict the change in binding affinity resulting from the oxidation of methionine (Met → Met(O)). Quantum mechanical calculations have shown that methionine oxidation can increase the strength of interactions with aromatic residues by 0.5–1.4 kcal/mol, a factor that would be captured in a well-parameterized FEP simulation. nih.gov

    The accuracy of FEP has been demonstrated in numerous studies, including for predicting the effects of single-residue mutations in protein-protein and peptide-target systems. nih.govbiorxiv.org A prospective FEP study on a series of analogs of this compound would allow for the rational, in-silico design of peptides with improved binding potency before undertaking chemical synthesis. nih.gov

    Table 1: Illustrative FEP Results for a Hypothetical Peptide Series
    Peptide Modification (from reference)Predicted ΔΔG (kcal/mol)Experimental ΔΔG (kcal/mol)Prediction Error (kcal/mol)
    Met → Met(O)-0.85-0.70-0.15
    Allyl → Acetyl+1.20+1.50-0.30
    Unk → Ala+0.50+0.35+0.15
    Unk → Phe-1.50-1.80+0.30

    Prediction of Peptide-Protein Binding Modes and Conformational Flexibility

    Understanding how a peptide binds to its target protein and its inherent flexibility is crucial for designing effective therapeutics. nih.gov Computational methods such as molecular docking and molecular dynamics (MD) simulations are standard tools for predicting binding poses and exploring the conformational landscape of peptides like this compound. nih.govnih.gov

    The process typically begins with molecular docking to generate plausible binding poses of the peptide within the receptor's binding site. nih.gov These initial poses are then refined and evaluated for stability using extensive, all-atom MD simulations in an explicit solvent environment. rsc.org The accuracy of binding mode prediction is often assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and a known experimental structure, with a value below 2Å generally considered successful. nih.gov

    MD simulations provide detailed insight into the conformational flexibility of the peptide. nih.gov By analyzing the simulation trajectory, one can understand the range of motion of the peptide's backbone and side chains, both in its free state and when bound to a protein. rsc.orgresearchgate.net This is particularly important for this compound due to its specific residues:

    The N-terminal allyl group introduces a degree of hydrophobicity and conformational constraint that differs from a standard amino terminus.

    The Tyrosine (Tyr) residue's aromatic side chain can participate in crucial π-π stacking or cation-π interactions, and its placement can significantly influence peptide behavior. rsc.org

    Methionine sulfoxide (Met(O)) is more polar than methionine and can act as a hydrogen bond acceptor. Its presence can alter local peptide structure and form different interactions with a receptor compared to its non-oxidized counterpart. nih.gov

    The analysis of MD trajectories can reveal key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the peptide-protein complex. This information is invaluable for understanding the structural basis of binding and for guiding further modifications to enhance affinity and specificity. nih.gov

    Table 2: Predicted Intermolecular Interactions for a Hypothetical this compound Binding Mode
    Peptide ResidueInteraction TypeReceptor Residue PartnerInteraction Distance (Å)Occupancy (%)
    Allyl-groupHydrophobicLeu101, Val105~4.085
    TyrHydrogen Bond (OH)Asp882.892
    Tyrπ-π StackingPhe1204.565
    Met(O)Hydrogen Bond (O)Arg543.178
    GlyBackbone H-BondGln923.095

    Stability, Degradation Pathways, and Metabolic Fate in Vitro/mechanistic Studies

    Enzymatic Degradation Studies (e.g., proteolytic stability in plasma or cell lysates)

    Peptides are generally susceptible to degradation by proteases present in biological matrices like plasma and cell lysates. The proteolytic stability of allyl-Tyr-Met(O)-Gly-Unk is determined by its amino acid sequence and modifications. The N-terminal allyl group can sterically hinder the action of aminopeptidases, which cleave amino acids from the N-terminus, potentially increasing the peptide's half-life in biological fluids.

    The internal peptide bonds, specifically Tyr-Met(O), Met(O)-Gly, and Gly-Unk, are potential cleavage sites for various endopeptidases (e.g., trypsin, chymotrypsin, elastase). The specific susceptibility depends on the identity of the "Unk" residue. For instance, if "Unk" were a basic amino acid like lysine (B10760008) or arginine, the Gly-Unk bond could be a target for trypsin. The presence of methionine sulfoxide (B87167) (Met(O)) instead of methionine may also alter the recognition and cleavage efficiency by certain proteases that have specificity for hydrophobic residues.

    Table 1: Potential Enzymatic Cleavage Sites and Influencing Factors

    Potential Cleavage Site Enzyme Class Modulating Factors Expected Outcome
    N-terminus Aminopeptidases The N-terminal allyl group likely provides steric hindrance, increasing resistance. Reduced rate of N-terminal degradation.
    Tyr-Met(O) bond Endopeptidases Oxidation of methionine to sulfoxide may alter enzyme recognition. Altered cleavage kinetics compared to a non-oxidized peptide.
    Met(O)-Gly bond Endopeptidases Generally susceptible; kinetics depend on the specific protease. Cleavage produces smaller peptide fragments.

    Chemical Stability Under Varied Environmental Conditions (pH, temperature, light)

    The chemical stability of this compound is influenced by environmental factors such as pH, temperature, and light exposure. These conditions can promote non-enzymatic degradation reactions including hydrolysis, deamidation, and oxidation.

    Peptide bonds are amides that can undergo hydrolysis, a reaction where a water molecule breaks the bond. longdom.orgsketchy.com This process is generally slow under physiological pH but can be accelerated by acidic or basic conditions and elevated temperatures. longdom.orgnih.gov

    Acidic Conditions: Under low pH, hydrolysis of the peptide bonds can occur, leading to the fragmentation of the peptide chain. This reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. longdom.org

    Neutral/Alkaline Conditions: In neutral to alkaline solutions, hydrolysis can also proceed, often leading to a mixture of smaller peptide fragments and free amino acids. nih.gov The rate of hydrolysis is dependent on the specific amino acids flanking the peptide bond.

    Table 2: Predicted Stability of Peptide Bonds under Varied pH Conditions

    pH Range Condition Primary Degradation Pathway Relative Rate of Degradation
    1-3 Acidic Direct hydrolysis of peptide bonds Moderate to High
    4-6 Mildly Acidic Hydrolysis is slower; succinimide (B58015) formation if Asn/Asp present Low
    7-8 Neutral/Mildly Alkaline Deamidation (if applicable); slow hydrolysis Low to Moderate

    Deamidation is a common modification of peptides and proteins where the side chain amide of an asparagine (Asn) or glutamine (Gln) residue is hydrolyzed to a carboxylic acid. wikipedia.orgionsource.com This reaction is significant as it introduces a negative charge and can alter the peptide's structure and function. wikipedia.org

    For the peptide this compound, deamidation would only be a relevant degradation pathway if the unknown residue, "Unk," is asparagine or glutamine. The reaction typically proceeds through a five-membered succinimide ring intermediate, especially if the following residue has a small, flexible side chain like glycine (B1666218). mdpi.com This intermediate then hydrolyzes to form a mixture of aspartic acid/glutamic acid and the more stable iso-aspartic acid/iso-glutamic acid. nih.govionsource.com The rate of deamidation is highly dependent on pH, temperature, and the primary sequence. nih.govwikipedia.org

    The presence of methionine sulfoxide and tyrosine makes the peptide susceptible to further oxidation.

    Methionine Sulfoxide (Met(O)) : Methionine is readily oxidized to methionine sulfoxide, a process that has already occurred in this compound. researchgate.net Met(O) itself can be further oxidized under stronger oxidative conditions to form methionine sulfone (MetO2). researchgate.net This second oxidation step is generally considered irreversible in biological systems and can impact the peptide's structure due to increased polarity. researchgate.netwikipedia.org The oxidation can be initiated by reactive oxygen species (ROS) or other chemical oxidants. researchgate.net

    Tyrosine (Tyr) : The phenol (B47542) side chain of tyrosine is also a target for oxidation. researchgate.netrsc.org Oxidation can be induced by enzymes, metal ions, or reactive oxygen species. rsc.org This can lead to the formation of various products, including 3,4-dihydroxyphenylalanine (DOPA) and dityrosine, which involves the covalent cross-linking of two tyrosine residues. rsc.org Such cross-linking can lead to peptide dimerization or aggregation.

    Table 3: Potential Oxidation Products of Methionine Sulfoxide and Tyrosine

    Residue Oxidant Type Potential Degradation Product(s) Mass Change (Da)
    Methionine Sulfoxide Strong Oxidants (e.g., H₂O₂) Methionine Sulfone +16
    Tyrosine ROS, UV light, Enzymes DOPA (dihydroxyphenylalanine) +16

    The N-terminal allyl group is a protecting group often used in peptide synthesis. researchgate.net It is generally stable under many chemical conditions, including the acidic and basic conditions used for removing other types of protecting groups like Boc and Fmoc. google.com

    Identification and Characterization of Degradation Products using Mass Spectrometry

    Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and characterizing peptide degradation products. thermofisher.com This technique separates the degradation products from the parent peptide and then measures their mass-to-charge ratios with high accuracy. thermofisher.comnih.gov

    Tandem mass spectrometry (MS/MS) is used to fragment the peptide ions, providing sequence information and allowing for the precise localization of modifications. creative-proteomics.comyoutube.com Each degradation pathway results in a predictable mass shift from the parent compound, which can be detected by MS.

    Hydrolysis of a peptide bond results in smaller fragments whose masses sum to the parent peptide plus the mass of water.

    Deamidation (if Unk = Asn or Gln) results in a mass increase of approximately 1 Dalton. ionsource.com

    Oxidation of Met(O) to MetO2 adds 16 Da. Oxidation of Tyr to DOPA also adds 16 Da.

    Allyl group cleavage results in a mass decrease corresponding to the mass of the allyl group (C₃H₅, ~41 Da).

    By analyzing the masses of the degradation products and their fragmentation patterns, a comprehensive picture of the peptide's stability and degradation pathways can be constructed. thermofisher.comnih.gov

    Table 4: Expected Mass Changes for Key Degradation Pathways

    Degradation Pathway Modification Site Expected Mass Change (Da) Typical Analytical Method
    Peptide Bond Hydrolysis Tyr-Met(O), Met(O)-Gly, Gly-Unk Cleavage into smaller fragments LC-MS/MS
    Deamidation Unk (if Asn/Gln) +0.984 High-Resolution MS
    Oxidation Methionine Sulfoxide +16.00 (to Methionine Sulfone) LC-MS/MS
    Oxidation Tyrosine +15.99 (to DOPA) LC-MS/MS

    Mechanistic Studies of Stabilization and Degradation Prevention Strategies

    The stability of peptide-based compounds is a critical factor in their potential therapeutic application. For the tetrapeptide this compound, its stability is influenced by its constituent amino acids and their modifications. This section delves into the mechanistic strategies aimed at preventing degradation and enhancing the stability of this peptide, with a focus on the inherent vulnerabilities of its structure.

    The peptide's structure includes an N-terminal tyrosine with an allyl protecting group, a methionine sulfoxide residue, a glycine, and an unspecified C-terminal residue ("Unk"). The primary routes of degradation for such a peptide are enzymatic proteolysis of the peptide backbone and chemical instability, particularly related to the methionine sulfoxide residue.

    Strategies for stabilization can be broadly categorized into two main areas: modifications to the peptide backbone to increase resistance to enzymatic degradation and strategies to address the chemical instability of specific side chains, such as methionine.

    One of the most significant challenges for peptide therapeutics is their rapid degradation by proteases in biological systems. mdpi.com The peptide bonds of this compound are susceptible to hydrolysis by various peptidases, including aminopeptidases, carboxypeptidases, and endopeptidases. The rate and site of cleavage are determined by the specific amino acid sequence and the types of proteases present.

    To counteract this, several strategies have been developed. These include the substitution of L-amino acids with D-amino acids, N-methylation of the peptide bond, and the introduction of non-natural amino acids. While specific studies on this compound are not available, the general principles of peptide stabilization can be applied. For instance, replacing the glycine residue with a D-amino acid could sterically hinder the approach of proteases, thereby slowing down degradation.

    The methionine residue in peptides is particularly susceptible to oxidation, which converts the thioether side chain into a sulfoxide [Met(O)]. biotage.com This oxidation can occur during synthesis, storage, or in vivo, mediated by reactive oxygen species. The presence of Met(O) in the specified peptide indicates that this oxidation has already occurred or is an intended modification. While methionine oxidation can sometimes be a deliberate modification to alter a peptide's properties, it can also be an unwanted degradation product that affects the peptide's conformation and biological activity. nih.gov

    Preventing unwanted methionine oxidation is a key aspect of stabilization. During peptide synthesis, this can be achieved by using antioxidants in the cleavage cocktails or by performing the synthesis under an inert atmosphere to minimize exposure to oxygen. biotage.com

    Interestingly, the oxidation of methionine to methionine sulfoxide is a reversible process in biological systems. wikipedia.org A family of enzymes known as methionine sulfoxide reductases (Msrs) can catalyze the reduction of methionine sulfoxide back to methionine. wikipedia.org This enzymatic repair mechanism can restore the function of proteins and peptides that have been oxidatively damaged. The existence of this pathway suggests a potential for in vivo stabilization or reactivation of peptides containing Met(O).

    The table below summarizes some potential degradation pathways for a peptide like this compound and the corresponding mechanistic strategies for its stabilization.

    Degradation PathwayMechanismStabilization StrategyMechanism of Action
    N-terminal degradationCleavage of the Tyr-Met bond by aminopeptidases.N-terminal modification (e.g., acetylation).Blocks the recognition site for aminopeptidases.
    C-terminal degradationCleavage of the Gly-Unk bond by carboxypeptidases.C-terminal amidation.Renders the C-terminus resistant to carboxypeptidase activity.
    Internal cleavageHydrolysis of internal peptide bonds by endopeptidases.Introduction of D-amino acids or N-methylated amino acids.Creates a non-natural peptide bond that is not recognized by proteases.
    Methionine OxidationReaction of the methionine side chain with reactive oxygen species.Addition of antioxidants during synthesis and storage.Scavenges reactive oxygen species, preventing them from reacting with the methionine residue.

    Considerations for in Vitro Bioavailability and Permeability Studies

    Membrane Permeability Assays (e.g., PAMPA, Caco-2 cell monolayers)

    Assessing the permeability of a compound is a foundational step in drug discovery. sygnaturediscovery.com Two widely used in vitro methods for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

    Parallel Artificial Membrane Permeability Assay (PAMPA)

    The PAMPA model is a high-throughput, cell-free assay that predicts passive transcellular permeability. creative-bioarray.comtaylorandfrancis.com It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. sygnaturediscovery.comcreative-bioarray.com This assay exclusively evaluates passive diffusion, avoiding the complexities of active transport or metabolism. creative-bioarray.com The artificial membrane can be tailored to mimic different biological barriers, such as the gastrointestinal tract (GIT) or the blood-brain barrier. creative-bioarray.comtaylorandfrancis.com

    Illustrative PAMPA Data for a Novel Tetrapeptide

    The following table illustrates the type of data generated from a PAMPA experiment, comparing the hypothetical permeability of the test compound against standard controls.

    CompoundPapp (x 10-6 cm/s)Permeability Classification
    Caffeine (High Permeability Control)15.0High
    Famotidine (Low Permeability Control)< 1.0Low
    Allyl-Tyr-Met(O)-Gly-Unk Hypothetical ValueTo be determined

    Note: Data are for illustrative purposes only.

    Caco-2 Cell Monolayer Assay

    The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human oral drug absorption. creative-bioarray.com Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured on semi-permeable filter supports, they differentiate to form a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier. creative-bioarray.comcreative-biolabs.com These cells possess tight junctions and express key transport proteins, including efflux pumps like P-glycoprotein. creative-bioarray.comcreative-biolabs.com

    This assay measures the transport of a compound from the apical (AP) side (representing the intestinal lumen) to the basolateral (BL) side (representing the bloodstream), and vice versa. creative-biolabs.com This bidirectional measurement allows for the assessment of both passive diffusion and active transport phenomena. creative-bioarray.com A strong correlation has been observed between the Papp values from Caco-2 assays and human oral bioavailability. nih.gov

    Assessment of Efflux Transporter Interactions (e.g., P-glycoprotein)

    Efflux transporters, such as P-glycoprotein (P-gp), are a major barrier to the oral absorption of many drugs. tg.org.au P-gp is a transmembrane pump expressed on the apical surface of intestinal enterocytes that actively transports a wide variety of substrates back into the intestinal lumen, thereby limiting their bioavailability. tg.org.aunih.gov

    Hydrophobic peptides can be substrates for P-gp. researchgate.net Given the modifications to this compound, which may increase its hydrophobicity, assessing its interaction with P-gp is critical. The Caco-2 cell model is well-suited for this purpose because it naturally expresses P-gp. creative-bioarray.com

    An efflux ratio (ER) is calculated by dividing the basolateral-to-apical (BL-AP) permeability by the apical-to-basolateral (AP-BL) permeability. creative-bioarray.com

    Efflux Ratio (ER) = Papp (BL-AP) / Papp (AP-BL)

    An efflux ratio significantly greater than 2 is a strong indication that the compound is a substrate for an apical efflux transporter like P-gp. creative-bioarray.com To confirm this, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. creative-bioarray.com A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.

    Illustrative Caco-2 Efflux Data for a Novel Tetrapeptide

    This table demonstrates how data from a bidirectional Caco-2 assay is used to determine if a compound is an efflux transporter substrate.

    ConditionPapp (AP-BL) (x 10-6 cm/s)Papp (BL-AP) (x 10-6 cm/s)Efflux Ratio (ER)Interpretation
    This compound Hypothetical ValueHypothetical ValueCalculated ValuePotential P-gp Substrate if ER > 2
    This compound + VerapamilHypothetical ValueHypothetical ValueCalculated ValueP-gp interaction confirmed if ER approaches 1
    Quinidine (P-gp Substrate Control)0.510.020.0Efflux Substrate
    Atenolol (Non-Substrate Control)0.20.251.25Not an Efflux Substrate

    Note: Data are for illustrative purposes only.

    Potential Applications and Future Research Directions of Allyl Tyr Met O Gly Unk

    Exploration of "allyl-Tyr-Met(O)-Gly-Unk" as a Biochemical Tool or Probe

    The distinct chemical features of "this compound" make it an excellent candidate for development as a specialized biochemical tool. The allyl group on the tyrosine residue serves as a versatile chemical handle for bioorthogonal reactions, such as click chemistry or thiol-ene additions. nbinno.com This allows for the straightforward conjugation of the peptide to various reporter molecules, including fluorophores, biotin (B1667282) tags, or affinity labels, transforming it into a highly specific probe for biological investigations. chemimpex.com For instance, attaching a fluorescent dye would enable the visualization of the peptide's localization and interactions within cellular systems.

    Furthermore, the presence of methionine sulfoxide (B87167) (Met(O)) offers a unique opportunity to probe cellular redox environments. The oxidation of methionine to Met(O) is a known consequence of oxidative stress, and cells possess enzymatic machinery, namely methionine sulfoxide reductases (Msr), to reverse this modification. nih.govwikipedia.orgresearchgate.net The "this compound" peptide could be used as a substrate to study the activity and specificity of the Msr enzyme family, which plays a critical role in protecting cells against oxidative damage. nih.govnih.gov By monitoring the reduction of the Met(O) residue, researchers can gain insights into cellular antioxidant defense mechanisms and the impact of oxidative stress on peptide function.

    Functional Group Potential Bioorthogonal Reaction Application as a Probe
    Allyl GroupThiol-ene "Click" ChemistryConjugation to fluorescent tags for cellular imaging
    Allyl GroupTetrazine LigationAttachment to affinity resins for pull-down assays
    Methionine SulfoxideEnzymatic Reduction by MsrA/BSubstrate for assaying cellular redox enzyme activity nih.gov

    Development of Novel Peptide Scaffolds and Peptidomimetics

    The incorporation of non-standard amino acids is a cornerstone of modern peptide design, enabling the creation of molecules with enhanced stability, novel structures, and improved biological activity. The "this compound" sequence serves as a valuable scaffold for developing new peptidomimetics. The allyl group on tyrosine is not merely a conjugation handle; it can be used to induce conformational constraints. chemimpex.com For example, it can participate in ring-closing metathesis reactions to create cyclic peptides, which often exhibit increased resistance to enzymatic degradation and may have improved receptor binding affinity compared to their linear counterparts.

    The combination of the bulky allyl-tyrosine, the polar methionine sulfoxide, and the yet-to-be-defined "Unk" residue introduces significant structural diversity. This allows for the exploration of novel peptide folds and secondary structures that are not accessible with the 20 proteinogenic amino acids alone. These unique scaffolds can be used to mimic the structure of protein epitopes, potentially acting as inhibitors of protein-protein interactions or as receptor antagonists. The development of such complex peptides is facilitated by advancements in solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected standard and non-standard amino acids to a growing peptide chain on a solid support. aurigeneservices.com

    Advanced Methodologies for "Unk" Residue Identification and Functionalization

    A significant area of research for "this compound" involves the identification and characterization of the "Unk" residue. The primary tool for elucidating the structure of unknown components in a peptide is tandem mass spectrometry (MS/MS). mtoz-biolabs.com In this process, the peptide is ionized and fragmented, and the resulting fragment masses are measured. mtoz-biolabs.comoup.com

    De novo sequencing algorithms can then be used to infer the amino acid sequence directly from the fragmentation pattern without relying on a database. mtoz-biolabs.comnih.gov The known masses of the allyl-Tyr, Met(O), and Gly residues provide a fixed reference, allowing researchers to calculate the mass of the "Unk" residue by subtracting the known masses from the total mass of the peptide. By analyzing the mass differences between adjacent fragment ions in the spectrum, the precise position and mass of the unknown component can be determined. oup.com High-quality fragmentation spectra are essential for this process. nih.gov

    Once the mass of "Unk" is known, its structure can be further investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or by comparing its fragmentation pattern to that of known non-standard amino acids. After identification, the "Unk" residue can be specifically functionalized, assuming it possesses a reactive side chain, to further modify the peptide's properties.

    Analytical Step Technique Information Gained
    1. Total Mass DeterminationMass Spectrometry (MS)Provides the overall molecular weight of "this compound".
    2. Peptide FragmentationTandem Mass Spectrometry (MS/MS)Generates a spectrum of fragment ions. oup.com
    3. Sequence InferenceDe novo SequencingDetermines the amino acid sequence from fragment masses. mtoz-biolabs.com
    4. "Unk" Mass CalculationData AnalysisMass of "Unk" = Total Mass - Mass(allyl-Tyr) - Mass(Met(O)) - Mass(Gly).
    5. Structural ElucidationNMR, Comparison to StandardsDetermines the chemical structure of the "Unk" residue.

    Integration into High-Throughput Screening Libraries for Target Discovery

    Peptide libraries containing non-natural amino acids are powerful tools for discovering new drug leads and biological ligands. nih.govacs.org The "this compound" scaffold is ideally suited for incorporation into high-throughput screening (HTS) libraries. HTS technologies use automated systems to rapidly test tens of millions of compounds for activity against a specific biological target. creative-peptides.com

    Using combinatorial chemistry approaches like the "one-bead one-compound" (OBOC) method, vast libraries can be synthesized where each bead carries a unique peptide sequence. nih.govacs.org The "this compound" structure can serve as the core of such a library. Diversity can be introduced at the "Unk" position by incorporating a wide range of different non-natural amino acids during the synthesis. Further diversification can be achieved by performing various chemical modifications on the allyl group. These libraries can then be screened to identify peptides that bind to a target protein or elicit a specific cellular response. The ability to sequence peptides containing diverse unnatural amino acids by mass spectrometry is a major advantage in decoding the hits from these screens. nih.gov

    Emerging Techniques and Methodologies in Peptide Research Relevant to "this compound"

    The synthesis and study of complex, modified peptides like "this compound" are propelled by continuous innovation in peptide chemistry. mtoz-biolabs.com Traditional solid-phase peptide synthesis (SPPS) remains a dominant method, but several emerging techniques offer significant advantages. aurigeneservices.comcreative-peptides.com

    Microwave-Assisted Peptide Synthesis (MAPS): This technique uses microwave irradiation to accelerate the chemical reactions involved in peptide bond formation. americanpeptidesociety.org MAPS can dramatically reduce synthesis times, improve yields, and help overcome challenges associated with synthesizing difficult or aggregating sequences. americanpeptidesociety.org

    Flow Chemistry: Continuous flow synthesis involves pumping reagents through a microreactor, offering precise control over reaction conditions. americanpeptidesociety.org This method can improve scalability, yield, and purity, and allows for real-time monitoring and optimization of the synthesis process. americanpeptidesociety.org

    Enzymatic Synthesis: The use of enzymes as catalysts for peptide bond formation provides high specificity and operates under mild reaction conditions. creative-peptides.com This can be particularly useful for incorporating sensitive functional groups or for specific ligation steps.

    These advanced synthetic methods are crucial for efficiently producing "this compound" and its analogues, enabling deeper investigation into their potential applications. As these technologies evolve, they will further expand the possibilities for creating novel and functional peptide-based molecules.

    Q & A

    Q. How can researchers address potential biases in interpreting the bioactivity of this compound?

    • Methodological Answer : Implement blinding during data collection (e.g., randomized sample labels for HPLC analysis). Use independent replication labs for key findings. Apply sensitivity analysis to test robustness of conclusions against outliers. Disclose funding sources and conflicts of interest in publications .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.